molecular formula C11H15N3OS B3832906 p-Isopropoxybenzaldehyde 3-thiosemicarbazone CAS No. 20718-93-8

p-Isopropoxybenzaldehyde 3-thiosemicarbazone

Cat. No.: B3832906
CAS No.: 20718-93-8
M. Wt: 237.32 g/mol
InChI Key: VSHYCEDNTUAAAQ-NTUHNPAUSA-N
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Description

p-Isopropoxybenzaldehyde 3-thiosemicarbazone is a synthetic thiosemicarbazone derivative offered for research and development purposes. This compound is part of the Schiff base family, characterized by an azomethine (–HC=N–) functional group, which is known to form stable complexes with various transition metal ions . Thiosemicarbazones are extensively investigated in pharmaceutical research for their diverse biological activities, which include antimicrobial, anticancer, and antiviral properties . The mechanism of action for many thiosemicarbazones is often attributed to their ability to chelate essential metal ions, disrupting key enzymatic processes in pathogens or cancer cells . Researchers utilize this compound in in-vitro antibacterial assays against a range of Gram-positive and Gram-negative bacteria, as well as in computational studies such as molecular docking and density functional theory (DFT) analysis to predict its reactivity and interaction with biological targets . This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-(4-propan-2-yloxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-8(2)15-10-5-3-9(4-6-10)7-13-14-11(12)16/h3-8H,1-2H3,(H3,12,14,16)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHYCEDNTUAAAQ-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=N/NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20718-93-8
Record name Benzaldehyde, p-isopropoxy-, 3-thiosemicarbazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020718938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Chemical Derivatization of P Isopropoxybenzaldehyde 3 Thiosemicarbazone

Optimized Synthetic Protocols for p-Isopropoxybenzaldehyde 3-Thiosemicarbazone Formation

The synthesis of thiosemicarbazones, including this compound, is predominantly achieved through a straightforward and well-established condensation reaction. This method is valued for its efficiency and the relative ease of purification of the final product.

The primary route for synthesizing this compound involves the direct condensation of 4-Isopropoxybenzaldehyde (B92280) with thiosemicarbazide (B42300). nih.govjuniv.edu This reaction is typically carried out by refluxing equimolar amounts of the two reactants in a suitable solvent, most commonly absolute ethanol (B145695). nih.govnih.gov The formation of the imine bond (C=N) is facilitated by the elimination of a water molecule.

To enhance the reaction rate, a catalytic amount of acid is often added to the mixture. nih.gov Commonly used catalysts include glacial acetic acid, hydrochloric acid, or p-toluenesulfonic acid. nih.govjuniv.edumdpi.com The reaction progress can be monitored using thin-layer chromatography (TLC) until the starting materials are consumed. nih.gov Upon completion, the reaction mixture is cooled, which typically results in the precipitation of the crude product. The solid product is then isolated by filtration, washed, and dried. nih.govnih.gov

The purity of the synthesized this compound is crucial for its subsequent applications. Initial purity is often assessed by determining the melting point of the compound. Further characterization and confirmation of the structure are achieved through various spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy, which confirms the presence of key functional groups like C=N and C=S, and Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, which elucidates the exact molecular structure. nih.govresearchgate.netmdpi.com

ParameterTypical Condition/MethodPurposeReference
Reactants4-Isopropoxybenzaldehyde, ThiosemicarbazideStarting materials for condensation nih.govjuniv.edu
SolventEthanol, MethanolTo dissolve reactants and facilitate reaction nih.govnih.gov
CatalystGlacial Acetic Acid, HCl, p-Toluenesulfonic acidTo promote imine bond formation nih.govmdpi.com
Reaction ConditionRefluxTo provide energy for the reaction nih.govnih.gov
PurificationRecrystallization from Ethanol/MethanolTo remove impurities and isolate the pure compound nih.gov
CharacterizationFTIR, ¹H NMR, ¹³C NMR, Melting PointTo confirm structure and assess purity nih.govmdpi.com

Rational Design and Synthesis of Analogs and Derivatives of this compound

The structural versatility of the thiosemicarbazone scaffold allows for extensive chemical modification to fine-tune its chemical and physical properties for specific applications. mdpi.com The rational design of analogs often focuses on altering electronic and steric factors to enhance desired activities. researchgate.net

Modifications can be systematically introduced at two primary sites: the benzaldehyde (B42025) ring and the thiosemicarbazide tail.

Benzaldehyde Moiety: The isopropoxy group on the phenyl ring can be replaced with other electron-donating or electron-withdrawing substituents, such as methoxy, chloro, bromo, or nitro groups. nih.govnih.gov The position of these substituents on the aromatic ring can also be varied to study structure-activity relationships (SAR). researchgate.net Introducing additional functional groups can alter the molecule's solubility, electronic properties, and coordination behavior.

Thiosemicarbazide Terminus: The terminal amino group (-NH₂) of the thiosemicarbazide portion offers another site for derivatization. Substitution at the N4-position with alkyl or aryl groups (e.g., phenyl, chlorophenyl) is a common strategy to create new derivatives. juniv.edunih.govmdpi.com These modifications can influence the molecule's lipophilicity and hydrogen-bonding capabilities. For instance, reacting 4-isopropoxybenzaldehyde with a substituted thiosemicarbazide, such as 4-phenylthiosemicarbazide, yields the corresponding N4-substituted thiosemicarbazone derivative. nih.gov

Modification SiteType of ModificationExample SubstituentPotential ImpactReference
Benzaldehyde MoietySubstitution on Phenyl Ring-Cl, -NO₂, -OCH₃Alters electronic properties and solubility nih.govresearchgate.net
Positional Isomerismortho-, meta-, para-Influences steric hindrance and coordination geometry researchgate.net
Thiosemicarbazide TerminusN4-SubstitutionPhenyl, ChlorophenylModifies lipophilicity and hydrogen bonding nih.govmdpi.com
N-Alkylation/ArylationMethyl, EthylEnhances steric bulk near the coordination site researchgate.net

Beyond simple substitutions, more complex structural modifications involving alternative linkages can be explored to create multifunctional ligands. One such approach is the incorporation of other donor atoms into the molecular framework. For example, a phosphine (B1218219) group can be introduced into the benzaldehyde part of the molecule before the condensation reaction. mdpi.com This results in a phosphino-thiosemicarbazone ligand, which possesses both soft (phosphine, sulfur) and hard (nitrogen) donor atoms, making it a versatile chelator for a variety of metal ions without the need for auxiliary co-ligands. mdpi.com Another strategy involves introducing ester linkages into the benzaldehyde precursor, which can lead to derivatives with different physicochemical properties. nih.gov

Ligand Design Principles for Thiosemicarbazone Derivatives in Advanced Applications

Thiosemicarbazones are excellent chelating ligands due to the presence of multiple donor atoms, primarily the imine nitrogen and the thiolate sulfur. nih.govresearchgate.net The design of thiosemicarbazone derivatives for advanced applications, such as in coordination chemistry, is guided by several key principles.

The core structure of thiosemicarbazones allows them to coordinate with transition metal ions, acting as bidentate or tridentate ligands. researchgate.net The coordination typically occurs through the sulfur atom and the hydrazinic nitrogen atom, forming stable five- or six-membered chelate rings. nih.govresearchgate.net The ability to exist in thione-thiol tautomeric forms allows the ligand to bind to metal centers as a neutral molecule (thione form) or as a deprotonated anion (thiolate form), adding to its coordinative versatility. researchgate.net

The electronic properties of the ligand can be tuned by adding electron-donating or electron-withdrawing groups to the benzaldehyde ring. These substituents can modify the electron density on the donor atoms, thereby influencing the stability and reactivity of the resulting metal complexes. researchgate.net Steric hindrance, introduced by bulky substituents on either the aromatic ring or the thiosemicarbazide backbone, can be used to control the coordination geometry around the metal center and to stabilize specific oxidation states. The inherent structural diversity and the tunable electronic and steric properties make thiosemicarbazones a highly adaptable scaffold for the design of ligands with specific coordination preferences and functionalities. mdpi.com

Coordination Chemistry of P Isopropoxybenzaldehyde 3 Thiosemicarbazone

Ligational Behavior and Donor Site Characterization of p-Isopropoxybenzaldehyde 3-Thiosemicarbazone

Thiosemicarbazones are recognized as a significant class of N,S donor ligands. noveltyjournals.com The primary donor sites involved in coordination are the azomethine nitrogen atom and the thiocarbonyl sulfur atom. noveltyjournals.commdpi.com The ligand can exist in thione and thiol tautomeric forms, with coordination to a metal ion often occurring after deprotonation of the thiol form, especially in the presence of a base. researchgate.net

This compound exhibits versatile coordination behavior, capable of acting as a bidentate or tridentate ligand depending on the metal ion, reaction conditions, and the presence of co-ligands.

Bidentate Coordination: The most common coordination mode for thiosemicarbazones involves chelation as a neutral or monoanionic bidentate ligand through the azomethine nitrogen and the thioketone sulfur (N,S). noveltyjournals.comicm.edu.pl This forms a stable five-membered chelate ring with the metal center. mdpi.com Numerous complexes with transition metals such as Ni(II), Co(II), and Zn(II) feature this coordination mode, resulting in complexes with stoichiometries like [M(L)₂] or [M(L)Cl₂]. nih.govresearchgate.netresearchgate.net

Tridentate Coordination: In certain cases, the ligand can act as a tridentate donor. For the closely related p-isopropylbenzaldehyde thiosemicarbazone, reaction with palladium(II) and platinum(II) salts leads to orthometalation. nih.gov In these instances, the ligand coordinates as a dianionic, terdentate ligand through the thiol sulfur, the azomethine nitrogen, and an ortho-carbon of the phenyl ring (C,N,S), forming stable tetrameric structures. nih.gov Other thiosemicarbazones containing additional donor groups, such as a phenolic hydroxyl, can coordinate in a tridentate O,N,S fashion. researchgate.netnih.govekb.eg

The substituent on the benzaldehyde (B42025) ring plays a crucial role in modulating the electronic properties of the thiosemicarbazone ligand, which in turn affects its coordination behavior and the stability of the resulting metal complexes. The p-isopropoxy group (-O-iPr) is an electron-donating group due to the mesomeric (resonance) effect of the oxygen atom's lone pairs, which outweighs its inductive electron-withdrawing effect.

Synthesis and Stoichiometry of Metal Complexes of this compound

Metal complexes of thiosemicarbazones are generally synthesized by reacting the ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol. nih.govpmf.unsa.ba The stoichiometry and structure of the resulting complex depend on factors such as the metal-to-ligand molar ratio, the nature of the metal salt's anion, and the pH of the reaction medium.

A wide array of transition metal complexes have been synthesized with benzaldehyde thiosemicarbazone derivatives.

Cu(II), Ni(II), and Co(II): These metals commonly form complexes where the thiosemicarbazone acts as a bidentate N,S donor. nih.govresearchgate.net For example, complexes of 3-nitrobenzaldehyde (B41214) thiosemicarbazone with Cu(II), Ni(II), and Co(II) have been synthesized, where the ligand coordinates as a neutral bidentate species. researchgate.net Depending on the reaction stoichiometry, complexes with a 1:2 metal-to-ligand ratio are frequently formed. nih.gov The geometry of Ni(II) complexes is often square planar, while Co(II) and Cu(II) can adopt square planar or octahedral geometries. science.govorientjchem.org

Fe(III): Iron(III) forms stable complexes with thiosemicarbazones, which are known for their biological relevance. benthamopenarchives.com Salicylaldehyde thiosemicarbazone, for instance, reacts with FeCl₃ to form a complex with a 1:2 metal-to-ligand stoichiometry, Na[Fe(STSC)₂], where the ligand acts as a dianionic ONS tridentate donor. pmf.unsa.ba Similarly, complexes of m-nitrobenzaldehyde thiosemicarbazone with Fe(III) have been reported to have an octahedral geometry with a 1:1 metal-to-ligand ratio, also incorporating pyridine (B92270) as a co-ligand. jchps.com

Zn(II): Zinc(II), a d¹⁰ metal, forms complexes with thiosemicarbazones that are typically four-, five-, or six-coordinate. bohrium.comnih.gov With p-isopropylbenzaldehyde thiosemicarbazone, Zn(II) forms complexes that have shown significant cytotoxic activity. nih.gov Studies on 3,4-dimethoxybenzaldehyde (B141060) thiosemicarbazone show the formation of a [Zn(L)₂Cl₂] complex where the ligand is neutral and bidentate, coordinating through the sulfur and azomethine nitrogen atoms. researchgate.net

Pd(II) and Pt(II): The coordination chemistry of palladium(II) and platinum(II) with thiosemicarbazones is extensive. As noted, the ligand p-isopropylbenzaldehyde thiosemicarbazone reacts with Pd(II) acetate (B1210297) and potassium tetrachloroplatinate to yield tetrameric orthometalated isomers, [Pd(p-is.TSCN)]₄ and [Pt(p-is.TSCN)]₄, respectively. nih.gov In these structures, the ligand is a terdentate C,N,S donor. nih.gov In other systems without orthometalation, benzaldehyde thiosemicarbazones can coordinate to Pt(II) as bidentate N,S-donors to form square-planar complexes of the type [Pt(HL-R)₂]. ias.ac.in

Table 1: Examples of Transition Metal Complexes with Benzaldehyde Thiosemicarbazone Derivatives
Metal IonLigand ExampleStoichiometry (Metal:Ligand)Coordination ModeGeometryReference
Pd(II)p-isopropylbenzaldehyde thiosemicarbazone1:1 (in tetramer)Tridentate (C,N,S)Square Planar nih.gov
Pt(II)p-isopropylbenzaldehyde thiosemicarbazone1:1 (in tetramer)Tridentate (C,N,S)Square Planar nih.gov
Zn(II)3,4-dimethoxybenzaldehyde thiosemicarbazone1:2Bidentate (N,S)Tetrahedral researchgate.net
Fe(III)m-nitrobenzaldehyde thiosemicarbazone1:1Bidentate (N,S)Octahedral jchps.com
Co(III)2-hydroxy-3-methoxybenzaldehyde (B140153) thiosemicarbazone1:2Tridentate (O,N,S)Octahedral nih.gov
Ni(II)3-nitrobenzaldehyde thiosemicarbazone1:2Bidentate (N,S)Not Specified researchgate.net
Cu(II)3-nitrobenzaldehyde thiosemicarbazone1:2Bidentate (N,S)Not Specified researchgate.net

The versatility of thiosemicarbazones as ligands extends to main group metals. bohrium.comresearchgate.net Structural reviews have documented complexes with metallic elements from Groups 12, 13, 14, and 15. bohrium.comresearchgate.net For Group 12, numerous Zn(II) and Cd(II) complexes have been characterized, displaying a range of coordination numbers and geometries. bohrium.com Given this broad reactivity, it is highly probable that this compound can form stable complexes with various main group metals, likely coordinating as a neutral or monoanionic bidentate N,S ligand.

The coordination chemistry of thiosemicarbazones with lanthanide ions has also been explored. researchgate.netnih.gov Lanthanide complexes with various thiosemicarbazone ligands have been synthesized and characterized. For example, lanthanides such as La, Ce, Pr, Nd, Sm, Eu, and Gd form complexes with 8-acetyl-4-methylumbelliferone thiosemicarbazone with the general formula Ln(HL)₃. researchgate.net These complexes are often characterized by high coordination numbers. researchgate.net It is expected that this compound would similarly form stable complexes with lanthanide ions. There is, however, a notable lack of available literature regarding the coordination of thiosemicarbazones with actinide elements.

Stereochemistry and Geometric Considerations in Metal Complex Formation

The stereochemistry and geometry of metal complexes with this compound are dictated by a combination of electronic and steric factors. This ligand typically acts as a bidentate or tridentate chelating agent, coordinating to metal ions through the sulfur atom of the thiocarbonyl group and the nitrogen atom of the azomethine group. The potential for additional coordination through the isopropoxy group's oxygen atom exists, although it is less commonly observed.

The resulting coordination geometry around the central metal ion is influenced by several key factors:

The nature of the metal ion: The electronic configuration and preferred coordination number of the metal ion are primary determinants of the complex's geometry. For instance, d⁸ metal ions like Pd(II), Pt(II), and Au(III) strongly favor a square planar geometry. researchgate.net In contrast, d¹⁰ ions such as Zn(II) and Cd(II) typically form tetrahedral complexes. Metal ions with a d⁶ configuration, like Co(III) and Fe(III), commonly exhibit an octahedral geometry. nih.gov

The ligand-to-metal ratio: The stoichiometry of the complex plays a direct role in its geometry. A 1:2 metal-to-ligand ratio with a bidentate ligand often leads to octahedral or square planar geometries, while a 1:1 ratio might result in tetrahedral or square planar geometries, depending on the involvement of other co-ligands.

Steric hindrance: The bulkiness of the ligand, including the p-isopropoxy group, and any other ancillary ligands in the coordination sphere can influence the final geometry. Significant steric crowding may prevent the formation of certain geometries in favor of less sterically hindered arrangements.

While direct crystallographic data for metal complexes of this compound are not widely available in the reviewed literature, the behavior of analogous compounds provides strong indications of the expected geometries. For instance, palladium(II) complexes of other 4-R-benzaldehyde thiosemicarbazones, where R is an alkoxy group like methoxy, have been shown to adopt a square planar geometry. rsc.org A cobalt(III) complex with 2-hydroxy-3-methoxybenzaldehyde thiosemicarbazone has been characterized as having a distorted octahedral geometry. nih.gov

Table 1: Common Coordination Geometries of Thiosemicarbazone Complexes with Various Metal Ions

Metal IonTypical Coordination Geometry
Pd(II)Square Planar
Pt(II)Square Planar
Au(III)Square Planar
Ni(II)Square Planar, Octahedral
Co(II)Tetrahedral
Co(III)Octahedral
Fe(III)Octahedral
Cu(II)Distorted Square Planar, Square Pyramidal
Zn(II)Tetrahedral

Solution Stability and Thermodynamics of Metal Chelation by this compound

The stability of metal complexes in solution is a critical aspect of their coordination chemistry, providing insights into the strength of the metal-ligand interactions. This is typically quantified by the stability constant (log K), with higher values indicating greater stability. The thermodynamic parameters of chelation, including the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), further elucidate the nature of the bonding and the driving forces behind complex formation.

Unfortunately, specific experimental data on the solution stability and thermodynamic parameters for metal complexes of this compound are not readily found in the existing scientific literature. However, general principles of thiosemicarbazone coordination chemistry suggest that these complexes would exhibit considerable stability due to the chelate effect. The formation of a five-membered chelate ring upon coordination of the sulfur and azomethine nitrogen atoms to a metal center is entropically favored.

Studies on other thiosemicarbazone derivatives have shown that the stability of their metal complexes is influenced by factors such as the nature of the metal ion, the pH of the solution, and the electronic properties of the substituents on the benzaldehyde ring. The isopropoxy group at the para position is an electron-donating group, which would be expected to increase the electron density on the nitrogen and sulfur donor atoms, potentially leading to stronger metal-ligand bonds and more stable complexes compared to unsubstituted benzaldehyde thiosemicarbazone.

While quantitative data for the specific compound of interest is lacking, computational approaches have been employed to predict the stability constants of metal-thiosemicarbazone complexes in aqueous solutions, though these are theoretical estimations. researchgate.net

Table 2: General Factors Influencing the Solution Stability of Thiosemicarbazone Metal Complexes

FactorInfluence on Stability
Metal Ion The Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺) often predicts the relative stability of divalent first-row transition metal complexes.
Ligand Basicity More basic ligands (with electron-donating substituents) generally form more stable complexes.
Chelate Effect The formation of a five-membered chelate ring significantly enhances complex stability.
pH of Solution The protonation state of the ligand is pH-dependent, affecting its ability to coordinate with metal ions.
Solvent The nature of the solvent can influence the solvation of ions and the overall stability of the complex.

Spectroscopic and Structural Elucidation Methodologies

Advanced Spectroscopic Characterization of p-Isopropoxybenzaldehyde 3-Thiosemicarbazone and Its Metal Complexes

Spectroscopic techniques are indispensable for confirming the identity and purity of the synthesized ligand and for elucidating the coordination mode upon complexation with metal centers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of diamagnetic thiosemicarbazone compounds in solution.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The isopropoxy group typically exhibits a doublet for the six equivalent methyl protons and a septet for the methine proton. Aromatic protons on the benzene (B151609) ring appear as a set of doublets, characteristic of a 1,4-disubstituted pattern. Protons of the thiosemicarbazone moiety, including the azomethine proton (HC=N) and the amine protons (NH and NH₂), are also clearly identifiable. Upon coordination to a metal ion, significant shifts in the proton signals adjacent to the coordination sites (azomethine and amine protons) are observed, providing evidence of complex formation. nih.gov A study of related ruthenium(II)-p-cymene complexes with thiosemicarbazone ligands suggests that E and Z isomers, differing in the configuration around the iminic C=N bond, can be present in solution and distinguished by NMR. nih.gov

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon framework. Key signals include those for the thiocarbonyl carbon (C=S), which is typically found significantly downfield, and the azomethine carbon (C=N). The carbons of the isopropoxy group and the benzene ring also give rise to characteristic signals. rsc.orgresearchgate.netresearchgate.net Changes in the chemical shifts of the thiocarbonyl and azomethine carbons upon metal complexation are indicative of coordination through the sulfur and iminic nitrogen atoms. researchgate.net

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign proton and carbon signals and to confirm the connectivity within the molecule and its metal complexes.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

GroupAtom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Isopropoxy-CH(CH₃)₂~1.3 (d, 6H)~22
Isopropoxy-CH(CH₃)₂~4.6 (sept, 1H)~70
Benzene RingAr-H~6.9-7.8 (m, 4H)~115-160
Azomethine-CH=N-~8.0-8.5 (s, 1H)~140-145
Amine-NH-N=~11.5 (s, 1H)N/A
Amine-C(S)NH₂~8.2 (br s, 2H)N/A
Thiocarbonyl>C=SN/A~178-182

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Vibrational spectroscopy is a powerful tool for identifying key functional groups and for probing the coordination of the thiosemicarbazone ligand to a metal center. dntb.gov.ua

Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for the N-H, C=N, and C=S functional groups. The N-H stretching vibrations of the amine and imine groups typically appear in the 3100-3400 cm⁻¹ region. researchgate.net A strong band around 1580-1620 cm⁻¹ is assigned to the azomethine (C=N) stretching vibration. researchgate.net The thione (C=S) stretching vibration usually appears in the 800-850 cm⁻¹ range. Upon complexation, the C=N band often shifts to a lower frequency, indicating coordination through the azomethine nitrogen. researchgate.netnih.gov Simultaneously, the C=S band also shifts to a lower wavenumber, suggesting the involvement of the sulfur atom in bonding to the metal. The disappearance of the ν(C=S) band and the appearance of a new band for ν(C-S) can indicate deprotonation of the ligand and coordination as a thiolate. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the molecule, such as the C=S stretch, often give rise to strong Raman signals. nau.edu Analysis of the Raman spectrum can aid in the complete vibrational assignment and provide further evidence for the coordination mode in metal complexes. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound and Its Metal Complexes

Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation of Shift
ν(N-H)3100-3400Shifts or broadensInvolvement in H-bonding or complexation
ν(C=N)~1590-1610Shifts to lower frequencyCoordination via azomethine nitrogen
ν(C=S)~820-850Shifts to lower frequencyCoordination via sulfur atom

UV-Vis spectroscopy is used to study the electronic transitions within the thiosemicarbazone ligand and to monitor the formation of its metal complexes.

The electronic spectrum of the free ligand typically displays intense absorption bands in the UV region. These bands are generally assigned to π→π* transitions, originating from the aromatic ring and the conjugated thiosemicarbazone moiety, and n→π* transitions, associated with the non-bonding electrons on the sulfur and nitrogen atoms. nih.govicm.edu.pl For instance, a strong band around 320 nm can be attributed to the n–π* transition of the benzene ring, while other bands below 315 nm can be due to π–π* transitions involving the azomethine group. nih.gov

Upon coordination to a metal ion, the positions and intensities of these intra-ligand transition bands may shift, a phenomenon known as a chromic shift, confirming the interaction between the ligand and the metal. mdpi.com Furthermore, new absorption bands may appear in the visible region. These new bands can be attributed to d-d transitions within the metal center or to ligand-to-metal charge transfer (LMCT) transitions, providing valuable information about the electronic structure and coordination geometry of the resulting complex. researchgate.netnih.gov

Table 3: Typical Electronic Transitions for this compound and Its Metal Complexes

Transition TypeTypical λₘₐₓ (nm)Assignment
π→π< 315Aromatic ring and C=N/C=S chromophores
n→π~320-350Non-bonding electrons on S and N atoms
d-d or LMCT> 400Appears upon metal complexation

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and confirming the stoichiometry of its metal complexes. nih.gov

Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are commonly used. researchgate.net The mass spectrum of the free ligand will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to its calculated molecular weight. mdpi.com For metal complexes, mass spectrometry can confirm the metal-to-ligand ratio. mdpi.com The observed mass-to-charge ratio (m/z) for the complex will align with the expected value for the proposed structure, for example, [M(L)₂]⁺ or [M(L)Cl]⁺. The fragmentation pattern observed in the spectrum can also provide additional structural information, helping to piece together the different components of the molecule.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized spectroscopic technique applicable only to species with unpaired electrons. chimia.ch It is therefore an invaluable tool for studying the metal complexes of this compound formed with paramagnetic metal ions such as copper(II) (d⁹ configuration) and iron(III) (d⁵ configuration). researchgate.net

The EPR spectrum provides detailed information about the electronic environment of the metal center. nih.gov The principal parameters obtained from an EPR spectrum are the g-values and hyperfine coupling constants (A). These parameters are sensitive to the coordination number, the geometry of the complex (e.g., octahedral, tetrahedral, or square planar), and the nature of the donor atoms (N, S) bonded to the metal. researchgate.net For example, the analysis of the g-tensor anisotropy (gₓ, gᵧ, g₂) can help distinguish between different coordination geometries in Cu(II) complexes. Hyperfine splitting patterns, arising from the interaction of the unpaired electron with the magnetic nucleus of the metal (e.g., ⁶³Cu, ⁶⁵Cu), can provide further insights into the metal-ligand bonding characteristics. rsc.org

X-ray Diffraction Methodologies for Solid-State Structure Determination

For the free ligand, X-ray analysis can confirm the E/Z configuration about the C=N double bond and the planarity of the thiosemicarbazone moiety. nih.govnih.gov It also reveals details of intermolecular interactions, such as hydrogen bonds (e.g., N-H···S), which dictate the crystal packing. nih.govresearchgate.net

When applied to metal complexes, X-ray diffraction elucidates the coordination geometry around the metal center (e.g., square planar, tetrahedral, octahedral), confirms the donor atoms from the ligand involved in bonding, and provides precise metal-ligand bond distances. nih.govresearchgate.net For instance, structural studies on related thiosemicarbazone complexes have shown that the ligand typically acts as a bidentate chelating agent, coordinating through the azomethine nitrogen and the thione/thiolate sulfur atom to form a stable five-membered ring. researchgate.netresearchgate.net

Table 4: Selected Bond Lengths and Angles from X-ray Crystallography for a Typical Thiosemicarbazone Moiety

ParameterBond/AngleTypical ValueSignificance
Bond LengthC=S~1.69 ÅIntermediate between a single and double bond, indicating electron delocalization. nih.gov
Bond LengthC=N~1.28 ÅConfirms double bond character of the azomethine group.
Bond LengthN-N~1.38 ÅTypical single bond length.
ConformationDihedral Angle (Benzene/TSC)10-20°The molecule is often not perfectly planar. nih.gov

Note: Values are based on related thiosemicarbazone structures and serve as representative examples.

Biological Activity and Mechanistic Investigations of P Isopropoxybenzaldehyde 3 Thiosemicarbazone and Its Metal Complexes

In Vitro Biological Efficacy and Selectivity Studies

The in vitro evaluation of a compound's biological efficacy is a critical first step in the drug discovery process. This involves assessing its activity and selectivity against specific cellular or microbial targets.

The potential of thiosemicarbazones as anticancer agents is a significant area of research. Their activity is often attributed to their ability to chelate metal ions, which can interfere with various cellular processes essential for cancer cell growth and survival.

Standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulphorhodamine B) assays are employed to determine the cytotoxic effects of compounds on cancer cell lines, with results often reported as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer drugs exert their effects. Research on related compounds, such as cycloplatinated complexes of p-isopropylbenzaldehyde thiosemicarbazone, has shown the induction of apoptosis in cancer cells that are resistant to conventional chemotherapeutic agents like cisplatin (B142131) nih.gov. These studies suggest that metal complexes of thiosemicarbazones can trigger apoptotic pathways, but specific investigations into the apoptotic mechanisms of p-isopropoxybenzaldehyde 3-thiosemicarbazone are not detailed in the available literature.

Disruption of the normal cell cycle is another hallmark of cancer, and many chemotherapeutic agents function by inducing cell cycle arrest at specific phases (e.g., G1, S, or G2/M), thereby preventing cell division and proliferation. While studies on other thiosemicarbazone derivatives have indicated that they can cause cell cycle arrest, specific data detailing the effects of this compound on the cell cycle distribution in cancer cells is not currently available.

Cancer cells often exhibit altered redox homeostasis compared to normal cells, making them more vulnerable to agents that modulate reactive oxygen species (ROS) levels. Thiosemicarbazones have been shown to induce oxidative stress and generate ROS, contributing to their anticancer activity nih.gov. However, specific studies quantifying the impact of this compound on cellular redox balance and ROS production in cancer cells have not been identified in the reviewed literature.

Thiosemicarbazones and their metal complexes are known to possess a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi. Their mechanism of action is often linked to the chelation of metal ions essential for microbial growth or the inhibition of key microbial enzymes.

While the general class of thiosemicarbazones has demonstrated significant antimicrobial potential, specific data, particularly in the form of a comprehensive table of Minimum Inhibitory Concentration (MIC) values for this compound against a range of pathogenic microorganisms, is not available in the surveyed scientific literature.

Inhibition of Specific Enzymes and Molecular Targets

The biological activities of thiosemicarbazones are often rooted in their ability to interact with and inhibit key cellular enzymes. Their metal-chelating properties play a crucial role in these mechanisms, particularly in their anticancer effects. acs.orgmdpi.comresearchgate.net

Ribonucleotide reductase (RR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. elsevierpure.commdpi.com Because cancer cells have a high rate of proliferation, they are particularly dependent on RR activity, making it an important target for cancer therapy. mdpi.com Thiosemicarbazones are among the most potent and well-studied inhibitors of RR. nih.govacs.org

The mechanism of RR inhibition by thiosemicarbazones is closely linked to their ability to chelate iron. acs.org The small subunit of the enzyme (hRRM2 or R2) contains a diiron center that generates a crucial tyrosyl radical required for catalysis. nih.govnih.gov Thiosemicarbazones, such as the well-studied compound Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), are believed to bind to the enzyme, leading to the disruption of this diiron center. nih.govnih.gov This interaction prevents the generation of the tyrosyl radical, thereby inactivating the enzyme. nih.gov The formation of an iron(II)-thiosemicarbazone complex can also lead to the production of reactive oxygen species (ROS), which can further damage the RR enzyme. nih.gov This inhibition of DNA synthesis precursors leads to G1/S phase cell cycle arrest. acs.org

Topoisomerases are essential enzymes that manage the topological state of DNA, which is critical for processes like DNA replication and transcription. mdpi.comresearchgate.netnih.gov These enzymes are well-established targets for anticancer drugs. The thiosemicarbazone scaffold has been identified as an effective inhibitor of topoisomerases, particularly topoisomerase II. mdpi.comresearchgate.netnih.gov

Metal complexes of thiosemicarbazones are often more potent topoisomerase inhibitors than the ligands alone. acs.orgmdpi.comacs.org These complexes can act as catalytic inhibitors, interfering with the enzyme's function without stabilizing the DNA-enzyme cleavage complex, a mechanism distinct from "poison" inhibitors like etoposide. acs.org For example, certain copper(II)-thiosemicarbazone complexes inhibit the ATPase function and the DNA relaxation activity of topoisomerase IIα. acs.orgmdpi.com The precise mechanism involves the metal complex binding to the enzyme, potentially in the ATP-binding domain, which interferes with the energy-dependent steps of the catalytic cycle. acs.org While the primary action appears to be catalytic inhibition, some metal-thiosemicarbazone complexes may also exhibit features of interfacial poisons by increasing DNA cleavage levels. mdpi.comresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-pyridinecarboxaldehyde thiosemicarbazone
Bacillus cereus
Bacillus subtilis
Staphylococcus aureus
Streptomycin
Pseudomonas aeruginosa
Valsa mali
Rhizoctonia solani
Pythium aphanidermatum
(E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone
Gibberella grisea
Botryosphaeria ribis
Pyrimethanil
Dengue virus
HIV-1
SARS-CoV-2
3-Chymotrypsin-like Protease (3CLpro)
Ribonucleotide Reductase (RR)
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone)
Topoisomerase I
Topoisomerase II
Topoisomerase IIα

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of p-Isopropoxybenzaldehyde 3-Thiosemicarbazone and Its Complexes

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. researchgate.net Such calculations for thiosemicarbazone derivatives typically involve optimizing the molecular geometry and then computing various electronic and spectroscopic parameters. nih.govmdpi.com

The electronic structure of a molecule is fundamental to its reactivity and stability. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to this understanding. nih.gov The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and polarizability. researchgate.net For thiosemicarbazone derivatives, the distribution of HOMO and LUMO orbitals often shows that the electron density in the HOMO is concentrated on the thiosemicarbazide (B42300) moiety, while the LUMO is typically located over the benzaldehyde (B42025) ring, indicating the direction of intramolecular charge transfer. nih.gov

While specific values for this compound are not available, studies on related salicylaldehyde-based thiosemicarbazones have reported HOMO-LUMO energy gaps calculated using DFT methods, as illustrated in the table below. nih.gov

Compound (Illustrative Example)EHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Salicylaldehyde Thiosemicarbazone Derivative 1-6.01-1.894.12
Salicylaldehyde Thiosemicarbazone Derivative 2-5.98-2.053.93
Salicylaldehyde Thiosemicarbazone Derivative 3-6.21-2.233.98

This table presents illustrative data for related compounds to demonstrate the typical values obtained from quantum chemical calculations. The data does not represent this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface, typically color-coded. nih.gov

Red regions indicate negative electrostatic potential, corresponding to areas with high electron density (e.g., lone pairs on nitrogen, oxygen, or sulfur atoms). These are the most likely sites for electrophilic attack.

Blue regions represent positive electrostatic potential, found in areas with lower electron density (e.g., around hydrogen atoms, especially those attached to heteroatoms). These sites are susceptible to nucleophilic attack.

Green regions denote neutral or near-zero potential. nih.gov

For a molecule like this compound, the MEP map would be expected to show negative potential around the sulfur atom of the C=S group and the nitrogen atoms of the thiosemicarbazide moiety, highlighting these as key sites for interaction with metal ions or biological receptors. researchgate.net

Theoretical vibrational analysis is performed to understand the different vibrational modes of a molecule. The calculated frequencies and intensities can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and aid in the assignment of spectral bands. researchgate.netresearchgate.net DFT calculations are commonly used to predict these vibrational spectra. researchgate.net For benzaldehyde thiosemicarbazone and its derivatives, key vibrational modes include the N-H stretching, C=N (azomethine) stretching, and C=S stretching frequencies, which are characteristic of the thiosemicarbazone backbone. researchgate.net

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting how a potential drug molecule might interact with its biological target. mdpi.commdpi.com

Docking simulations calculate a binding affinity or score, which estimates the strength of the interaction between the ligand and the protein. nih.gov A lower binding energy (more negative value) generally indicates a more stable and favorable interaction. nih.gov These simulations can screen a library of compounds against a specific protein target to identify potential inhibitors. nih.gov For instance, various benzaldehyde thiosemicarbazone derivatives have been docked against targets like DNA gyrase B of Mycobacterium tuberculosis and the androgen receptor in prostate cancer cells, showing promising binding energies. nih.govnih.gov

The types of interactions predicted by docking include:

Hydrogen bonds

Hydrophobic interactions

Pi-pi stacking

Van der Waals forces

The table below provides illustrative examples of binding affinities for different thiosemicarbazone derivatives against various protein targets, as found in the literature.

Compound Class (Illustrative Example)Protein TargetBinding Affinity (kcal/mol)
Benzaldehyde Thiosemicarbazone DerivativeDNA Gyrase B-8.5
Indole-Thiosemicarbazone DerivativeAndrogen Receptor-8.8
Quinolinone-Thiosemicarbazone HybridEnoyl-acyl carrier protein reductase (InhA)-7.9

This table shows example data from docking studies of related thiosemicarbazone compounds to demonstrate the outputs of such simulations. The data does not represent this compound.

A crucial output of molecular docking is the identification of specific amino acid residues within the protein's active site that interact with the ligand. nih.gov This information is vital for understanding the mechanism of action and for designing more potent and selective inhibitors. For example, studies on thiosemicarbazones binding to the SARS-CoV-2 papain-like protease (PLpro) have identified that hydroxyl groups on the phenyl ring can form key hydrogen bonds with residues at the bottom of the binding pocket. frontiersin.org Similarly, interactions with amino acids like tyrosine, glycine, and arginine have been noted for other thiosemicarbazone derivatives binding to enzymes such as monoamine oxidase B. nih.gov Understanding these specific interactions provides a rational basis for modifying the ligand's structure to improve its binding affinity and biological activity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. dntb.gov.ua By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational dynamics and stability of this compound and its complexes.

The conformational landscape of the ligand-protein complex can be explored by running simulations for extended periods, typically on the order of nanoseconds to microseconds. plos.org Analysis of the simulation trajectory can identify the most stable binding poses of the ligand and characterize the dynamic nature of the interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com Parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to assess the stability of the complex over the simulation time. plos.org Large fluctuations in RMSD may indicate instability, while a stable RMSD suggests that the ligand remains securely bound in a consistent conformation.

Interactive Table: Key Parameters Analyzed in MD Simulations of Ligand-Protein Complexes

ParameterDescriptionSignificance
RMSD (Root-Mean-Square Deviation) Measures the average distance between the atoms of the ligand and protein in a given frame and a reference structure.Indicates the stability of the complex over time. A stable RMSD suggests a stable binding pose.
RMSF (Root-Mean-Square Fluctuation) Measures the fluctuation of each atom from its average position.Highlights flexible regions of the protein and ligand, which can be important for binding and function.
Hydrogen Bonds The number and duration of hydrogen bonds formed between the ligand and protein.Key contributors to binding affinity and specificity.
Radius of Gyration (Rg) A measure of the compactness of the protein structure.Changes in Rg can indicate conformational changes in the protein upon ligand binding.
Binding Free Energy The overall energy change upon binding of the ligand to the protein.A key determinant of the binding affinity of the ligand.

The biological activity of thiosemicarbazones, including this compound, is often enhanced upon coordination with metal ions. noveltyjournals.comsphinxsai.com MD simulations are employed to study the behavior of these metal complexes in solvated biological environments, providing insights into their stability, coordination geometry, and interactions with surrounding water molecules and ions. nih.gov

In these simulations, the metal complex is placed in a box of explicit solvent molecules, typically water, to mimic physiological conditions. The simulations can predict the preferred coordination geometry of the metal ion with the thiosemicarbazone ligand and assess the stability of the complex in an aqueous environment. nih.gov The interaction of the complex with solvent molecules can influence its solubility, reactivity, and ultimately its biological activity.

MD simulations can also be used to study the interaction of these metal complexes with biological macromolecules, such as DNA or proteins. mdpi.com By simulating the complex in the presence of these biomolecules, researchers can investigate the binding modes and the nature of the interactions, which can help to elucidate the mechanism of action of these compounds. The dynamic behavior of the metal complex in the binding pocket can reveal important information about the key interactions that contribute to its biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding the design of more potent analogs.

The development of a QSAR model for this compound and its derivatives involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors are numerical representations of the chemical structure and can be categorized into different types, such as constitutional, topological, geometrical, and quantum-chemical descriptors.

Once the descriptors are calculated, a mathematical model is developed to correlate these descriptors with the biological activity. Various statistical methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN). The predictive power of the resulting QSAR model is then validated using internal and external validation techniques.

A robust QSAR model can provide valuable insights into the structural features that are important for the biological activity of this compound and its analogs. For example, the model might reveal that the presence of a bulky hydrophobic group at a certain position in the molecule is positively correlated with activity, while the presence of a hydrogen bond donor at another position is negatively correlated. This information can then be used to design new compounds with improved activity.

Interactive Table: Common Molecular Descriptors Used in QSAR Modeling

Descriptor TypeExample DescriptorsDescription
Constitutional Molecular weight, number of atoms, number of ringsDescribe the basic composition of the molecule.
Topological Wiener index, Kier & Hall connectivity indicesDescribe the connectivity of atoms in the molecule.
Geometrical Molecular surface area, molecular volume, shape indicesDescribe the 3D shape and size of the molecule.
Quantum-Chemical HOMO/LUMO energies, dipole moment, partial chargesDescribe the electronic properties of the molecule.
Physicochemical LogP, molar refractivityDescribe the lipophilicity and polarizability of the molecule.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The conventional synthesis of thiosemicarbazones typically involves the condensation reaction between a substituted aldehyde or ketone and a thiosemicarbazide (B42300). This is often carried out by refluxing the reactants in a solvent like ethanol (B145695), sometimes with the addition of an acid catalyst. While effective, these methods present opportunities for improvement in terms of efficiency, yield, and environmental impact.

Future research will likely focus on "green chemistry" approaches to synthesize p-Isopropoxybenzaldehyde 3-thiosemicarbazone. This includes the exploration of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for similar compounds. Additionally, the investigation of novel, environmentally benign solvents and recyclable catalysts could significantly reduce the ecological footprint of the synthesis process. The development of one-pot synthesis protocols, where multiple reaction steps are performed in the same vessel, could further streamline production and minimize waste.

Table 1: Comparison of Synthetic Routes for Thiosemicarbazones
MethodTypical ConditionsPotential AdvantagesResearch Focus
Conventional RefluxEthanol/Methanol, 4-8 hours heatingWell-established, simple setup-
Microwave-Assisted SynthesisSolvent or solvent-free, 5-30 minutes irradiationReduced reaction time, higher yields, energy efficiencyOptimization of power and time for this compound
Ultrasound-Assisted SynthesisSolvent, room temperature, 1-2 hours sonicationEnergy efficient, can improve yieldsInvestigating applicability and efficiency for this specific compound
Green CatalysisAqueous media, recyclable catalysts (e.g., solid acids)Reduced environmental impact, catalyst reusabilityScreening for effective and robust catalysts

Development of Advanced this compound Derivatives with Tailored Biological Selectivity

The biological activity of thiosemicarbazones can be finely tuned through structural modification. The core structure of this compound offers several sites for chemical alteration to create advanced derivatives. The goal of such modifications is to enhance selectivity towards specific biological targets, thereby increasing potential efficacy in research applications.

Future synthetic efforts will likely concentrate on three main areas of the molecule:

The Phenyl Ring: Introducing additional electron-donating or electron-withdrawing groups can significantly alter the electronic properties and, consequently, the biological activity of the compound.

The Isopropoxy Group: Modification or replacement of this group could influence the molecule's lipophilicity and steric profile, affecting its interaction with biological macromolecules.

The Thiosemicarbazone Moiety: Alterations to the terminal amine (N4 position) can impact the compound's chelating properties and biological function.

By systematically creating a library of these derivatives, researchers can conduct detailed structure-activity relationship (SAR) studies to identify compounds with optimized selectivity.

Table 2: Potential Structural Modifications for Enhanced Selectivity
Modification SiteExample SubstituentPotential Impact on Properties
Phenyl Ring-NO₂, -Cl, -FAlters electron density, potential for new hydrogen bonding interactions
Phenyl Ring-OH, -OCH₃Modifies polarity and hydrogen bonding capacity
Isopropoxy GroupReplacement with longer alkyl chains or cyclic ethersChanges lipophilicity and steric hindrance
Thiosemicarbazone Moiety (N4)Addition of methyl, ethyl, or phenyl groupsInfluences metal chelation, steric profile, and hydrogen bonding

Integration of this compound Chemistry with Nanotechnology for Targeted Research Applications

Nanotechnology offers a transformative approach to overcoming challenges such as poor water solubility and lack of target specificity in chemical research. Integrating this compound with various nanoparticle (NP) platforms is a promising future direction. researchgate.net Such nano-formulations could enhance the compound's utility in targeted biological studies. researchgate.net

Research in this area would involve the fabrication of nano-conjugated systems. researchgate.net For instance, loading the compound into biodegradable polymeric nanoparticles or conjugating it to the surface of metallic or magnetic nanoparticles could facilitate targeted delivery to specific cells or tissues in experimental models. researchgate.net Superparamagnetic iron oxide nanoparticles, for example, could allow for magnetic guidance of the compound to a region of interest. researchgate.net These approaches not only improve targeting but can also protect the compound from degradation and control its release.

Table 3: Nanoparticle Platforms for Targeted Delivery
Nanoparticle TypeFabrication StrategyPotential Advantage
Polymeric Nanoparticles (e.g., PLGA)EncapsulationControlled release, biodegradability
LiposomesEncapsulationBiocompatibility, ability to carry hydrophilic/hydrophobic compounds
Gold Nanoparticles (AuNPs)Surface conjugationFacilitates imaging and targeted delivery
Superparamagnetic Iron Oxide NPs (SPIONs)Surface conjugationMagnetic targeting capabilities

Deeper Mechanistic Elucidation using Omics Technologies (e.g., Proteomics, Metabolomics)

While the general mechanisms of action for thiosemicarbazones often involve metal chelation and inhibition of enzymes like topoisomerase or ribonucleotide reductase, the specific molecular interactions of this compound are not fully understood. nih.govresearchgate.net Modern "omics" technologies provide powerful, unbiased tools to map these interactions on a global scale.

Future research should employ these techniques to gain a comprehensive understanding of the compound's biological effects.

Proteomics: Using techniques like mass spectrometry-based proteomics, researchers can identify the specific proteins that directly bind to the compound or whose expression levels change upon treatment. This can uncover novel protein targets and affected cellular pathways.

Metabolomics: By analyzing the global metabolic profile of cells or organisms exposed to the compound, metabolomics can reveal which metabolic pathways are perturbed. nih.govnih.gov Studies on other thiosemicarbazones have identified various metabolic reactions, including hydroxylation and oxidative desulfuration, providing a template for investigating this specific compound. nih.govnih.gov

These approaches will generate a detailed molecular blueprint of the compound's activity, moving beyond a single-target perspective to a systems-level understanding.

Investigation of Synergistic Effects with Other Established Research Agents

The efficacy of chemical agents in biological systems can sometimes be enhanced through combination with other compounds. This synergistic approach is a key area for future investigation with this compound. Research on other thiosemicarbazones has demonstrated synergistic effects when combined with agents like anthracyclines, leading to the downregulation of key proteins and an increase in DNA damage in certain cancer cell lines. nih.gov

Future studies could explore the combination of this compound with a variety of established research agents that act on different cellular pathways. For example, combining it with agents that induce oxidative stress or inhibit DNA repair mechanisms could lead to amplified biological effects. Identifying and validating these synergistic pairings would broaden the compound's utility in experimental biology.

Table 4: Potential Synergistic Combinations with this compound
Class of AgentExampleRationale for Synergy
Topoisomerase InhibitorsDoxorubicin, EtoposidePotential for enhanced DNA damage and cell cycle arrest
DNA Damaging AgentsCisplatin (B142131)Complementary mechanisms targeting DNA integrity
Inducers of Oxidative StressButhionine sulfoximine (B86345) (BSO)Amplification of reactive oxygen species (ROS)-mediated effects
PARP InhibitorsOlaparibInhibition of DNA repair pathways may enhance compound's effect

Advanced Computational Approaches for Predictive Design and Optimization

Computational chemistry provides invaluable tools for the rational design of new chemical entities and the optimization of existing ones. mdpi.com The application of these methods to this compound and its potential derivatives can accelerate the discovery process and reduce reliance on costly and time-consuming laboratory synthesis. mdpi.com

Future research will heavily leverage in silico techniques such as:

Molecular Docking: To predict how different derivatives bind to specific protein targets, helping to prioritize the synthesis of compounds with the highest predicted affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate chemical structure with biological activity, enabling the prediction of a new derivative's potency.

ADME/Tox Prediction: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed derivatives, filtering out candidates with unfavorable profiles early in the process. mdpi.com

These computational approaches, integrated with synthetic chemistry, will guide the development of next-generation thiosemicarbazones with superior properties. mdpi.com

Table 5: Computational Tools for Predictive Design
Computational Tool/MethodApplicationPredicted Outcome
Molecular Docking (e.g., AutoDock, PyRx)Simulating ligand-protein bindingBinding affinity, binding mode, key interactions
Density Functional Theory (DFT)Calculating electronic structure and propertiesMolecular geometry, reactivity, spectroscopic properties
ADME Prediction (e.g., SwissADME)Modeling pharmacokinetic propertiesSolubility, permeability, drug-likeness
QSAR ModelingCorrelating structure with activityPredicted biological activity of unsynthesized compounds

Conclusion

Summary of Key Research Findings on p-Isopropoxybenzaldehyde 3-Thiosemicarbazone and its Complexes

Direct and specific research literature detailing the synthesis, characterization, and biological evaluation of this compound and its corresponding metal complexes is limited in publicly accessible scientific databases. However, based on the extensive research on analogous benzaldehyde (B42025) thiosemicarbazones, a profile of its expected chemical and biological properties can be extrapolated.

Thiosemicarbazones are typically synthesized through a condensation reaction between an aldehyde or ketone and a thiosemicarbazide (B42300). ijpsr.comnih.gov For this compound, this would involve reacting p-isopropoxybenzaldehyde with thiosemicarbazide, usually in an alcoholic solvent.

The resulting thiosemicarbazone molecule possesses a characteristic azomethine group (-CH=N) and a thione group (C=S). This class of compounds can exist in thione-thiol tautomeric forms, which is crucial for their ability to chelate with metal ions. researchgate.net As ligands, benzaldehyde thiosemicarbazones are versatile, capable of coordinating with transition metal ions as bidentate or tridentate ligands, typically through the sulfur and azomethine nitrogen atoms. icm.edu.plnih.gov The formation of metal complexes often enhances the biological activity of the parent thiosemicarbazone ligand. icm.edu.pl

The biological activity of benzaldehyde thiosemicarbazones is significantly influenced by the substituents on the phenyl ring. researchgate.net The presence of an electron-donating group, such as the isopropoxy group, can affect the electronic properties and lipophilicity of the molecule, which in turn can modulate its biological efficacy. researchgate.net Research on structurally similar compounds, such as p-isopropylbenzaldehyde thiosemicarbazone, has shown that its palladium(II) and platinum(II) complexes exhibit strong cytotoxic activities against tumor cells, including those resistant to cisplatin (B142131). nih.govresearchgate.net

Table 1: General Physicochemical and Biological Profile of Benzaldehyde Thiosemicarbazones

PropertyGeneral Description
Synthesis Condensation reaction of a substituted benzaldehyde with thiosemicarbazide. ijpsr.com
Structure Contains azomethine (-CH=N) and thione (C=S) functional groups; capable of thione-thiol tautomerism. researchgate.net
Coordination Chemistry Acts as a chelating ligand, typically coordinating with metal ions through sulfur and nitrogen atoms. icm.edu.plnih.gov
Biological Activity Exhibits a wide range of activities including anticancer, antibacterial, antifungal, and antiviral properties. mdpi.com
Mechanism of Action (Anticancer) Often involves inhibition of ribonucleotide reductase, generation of reactive oxygen species (ROS), and disruption of cellular iron homeostasis. researchgate.net

Broader Implications of Thiosemicarbazone Research in Chemical and Biological Sciences

Research into thiosemicarbazones and their metal complexes carries significant implications for both chemical and biological sciences, driven by their structural versatility and wide spectrum of biological activities. mdpi.com These compounds have been a subject of interest since the 19th century and continue to be a promising scaffold for therapeutic development. mdpi.com

In medicinal chemistry, thiosemicarbazones are recognized for their potent anticancer, antimicrobial, antiviral, and antifungal properties. researchgate.netmdpi.com Their mechanism of anticancer action is often multifaceted, involving the chelation of essential metal ions like iron and copper, which disrupts various cellular processes. mdpi.com This can lead to the inhibition of key enzymes such as ribonucleotide reductase, which is vital for DNA synthesis and repair, thereby halting cell proliferation. researchgate.net Furthermore, their metal complexes can generate reactive oxygen species (ROS), inducing oxidative stress and triggering programmed cell death (apoptosis) in cancer cells. researchgate.netmdpi.com The ability of some thiosemicarbazone complexes to overcome resistance to established drugs like cisplatin highlights their therapeutic potential. nih.gov

In the field of coordination chemistry, thiosemicarbazones are valued as versatile ligands. icm.edu.pl Their ability to form stable complexes with a wide array of transition metals allows for the synthesis of compounds with diverse geometries and electronic properties. nih.gov This structural diversity is key to tuning their biological activity, as complexation can enhance potency, modify solubility, and alter bioavailability compared to the free ligand. icm.edu.pl The study of these complexes provides fundamental insights into metal-ligand interactions and their influence on biological systems.

Furthermore, thiosemicarbazone derivatives are being explored for their activity against various pathogens. They have shown promise as antibacterial agents by potentially inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. nih.gov Their antifungal action can involve the disruption of fungal cell membranes and inhibition of protein synthesis. mdpi.com The broad antimicrobial spectrum makes them valuable leads in the ongoing search for new antibiotics to combat the growing threat of antimicrobial resistance. ijpsr.com

Identification of Remaining Challenges and Promising Avenues for Future Academic Inquiry

Despite the significant therapeutic potential of thiosemicarbazones, several challenges remain, which also define promising directions for future research. A primary challenge is optimizing the selectivity of these compounds for cancer cells over healthy cells to minimize toxicity and adverse side effects. While many derivatives show potent activity, their clinical translation can be hampered by off-target effects.

Another significant hurdle is the emergence of drug resistance. Although some thiosemicarbazone complexes can circumvent resistance to existing drugs, understanding the mechanisms by which cancer cells or microbes might develop resistance to thiosemicarbazones themselves is crucial for their long-term viability as therapeutic agents.

Future academic inquiry is poised to address these challenges through several promising avenues:

Rational Drug Design: Future research will likely focus on the rational design of novel thiosemicarbazone derivatives with improved selectivity and potency. This involves modifying the aldehyde or ketone precursor and substituting the terminal amine group to fine-tune the compound's lipophilicity, steric properties, and electronic distribution, thereby enhancing target specificity. researchgate.net

Exploration of Novel Metal Complexes: The synthesis and evaluation of complexes with a wider variety of metal ions beyond platinum, palladium, and copper could yield compounds with unique mechanisms of action and improved therapeutic profiles. Investigating mixed-ligand complexes is another strategy to enhance the efficacy and stability of these compounds.

Mechanistic Studies: Deeper investigation into the precise molecular mechanisms of action is essential. Elucidating how these compounds interact with cellular targets, disrupt metabolic pathways, and induce cell death will enable the design of more effective and less toxic drugs. researchgate.netnih.gov This includes studying their effects on cellular metal homeostasis and their role in generating oxidative stress.

Overcoming Resistance: Research focused on creating thiosemicarbazones that are effective against multidrug-resistant (MDR) cancer cell lines and microbial strains is a high-priority area. This could involve designing compounds that inhibit resistance mechanisms, such as efflux pumps. researchgate.net

Combination Therapies: Exploring the synergistic effects of thiosemicarbazones with existing chemotherapeutic agents or other treatment modalities could lead to more effective cancer treatment strategies with reduced dosages and lower toxicity.

By focusing on these areas, the scientific community can continue to unlock the full therapeutic potential of the thiosemicarbazone scaffold, paving the way for the development of new and effective treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing p-Isopropoxybenzaldehyde 3-thiosemicarbazone, and how can reaction yields be improved?

  • Methodology : The compound is typically synthesized by refluxing equimolar quantities of p-isopropoxybenzaldehyde and thiosemicarbazide in ethanol with a catalytic amount of glacial acetic acid. Reaction progress is monitored via TLC, and the product is purified by recrystallization. Optimizing solvent polarity (e.g., ethanol/water mixtures) and adjusting reflux duration (4–6 hours) can enhance yields .
  • Characterization : Confirmation of structure requires FT-IR (C=N stretch at ~1540–1525 cm⁻¹, C=S at ~1250 cm⁻¹), ¹H/¹³C NMR (azomethine proton at δ ~8.3 ppm, aromatic protons), and elemental analysis .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC/LC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ or [M−]−).
  • Thermal Analysis (TGA/DSC) : Determine decomposition points and thermal stability (e.g., melting point ~200–204°C) .
  • Single-Crystal XRD : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Antimicrobial Testing : Use agar diffusion or microbroth dilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Metal complexes (e.g., Cu(II), Ni(II)) often show enhanced activity due to chelation .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like cisplatin. Normal cell lines (e.g., HEK-293) assess selectivity .

Advanced Research Questions

Q. How do structural modifications at the N4-position influence activity against multidrug-resistant (MDR) cancers?

  • Key Findings : Introducing electron-withdrawing groups (e.g., -NO₂) or bulky substituents (e.g., tert-butyl) at the N4-phenyl ring enhances P-glycoprotein (P-gp) inhibition. For example, 4-nitrophenyl analogs show 8.3-fold selectivity, while tert-butyl derivatives achieve 14.8-fold selectivity in P-gp-overexpressing cells .
  • Experimental Design :

  • Synthesize analogs via substituent variation on thiosemicarbazides.
  • Validate P-gp inhibition using ATPase activity assays and competitive reversal with Tariquidar .

Q. What computational strategies predict binding interactions with biological targets like ribonucleotide reductase (RR) or urease?

  • Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with RR’s Fe-center or urease’s active site (e.g., nickel coordination). Key residues (e.g., His⁵⁰⁰ in urease) stabilize hydrogen bonds with the thiosemicarbazone backbone .
  • DFT/MO Analysis : Calculate frontier orbitals (HOMO-LUMO) to assess electron transfer capacity, correlating with redox-mediated anticancer mechanisms .

Q. How does metal complexation alter the compound’s pharmacological profile?

  • Mechanistic Insights : Cu(II) complexes exhibit ROS generation via Fenton-like reactions, while Co(II) complexes intercalate DNA (Kₐ ~10⁴ M⁻¹). Stability constants (log β) determined potentiometrically guide optimal metal:ligand ratios (typically 1:2) .
  • Synchrotron Studies : XAS/XANES elucidate metal oxidation states and coordination geometry (e.g., square planar vs. octahedral) .

Q. What experimental models assess antiviral efficacy, and how do results translate to clinical relevance?

  • In Vivo Models : Chick embryos or mice infected with vaccinia virus evaluate ED₅₀ values. Early studies showed p-propoxy derivatives reduce viral titers by >90% at 50 mg/kg/day via thymidine kinase inhibition .
  • Resistance Mitigation : Combine with reverse genetics to map mutations (e.g., A42V in viral polymerase) that confer resistance to thiosemicarbazones .

Contradictions and Limitations

  • Antiviral vs. Anticancer Selectivity : While p-Isopropoxy derivatives show broad-spectrum antiviral activity, their cytotoxicity in normal cells (e.g., LD₅₀ ~200 mg/kg in mice) necessitates prodrug strategies for therapeutic use .
  • SAR Paradox : Hydrophobic substituents improve P-gp inhibition but reduce aqueous solubility. Nanoformulation (e.g., liposomes) or PEGylation balances bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.